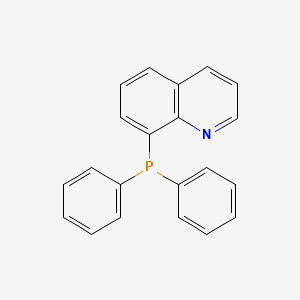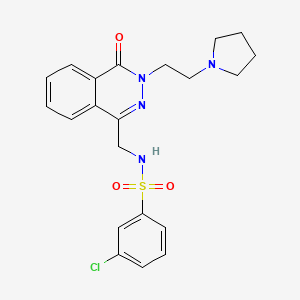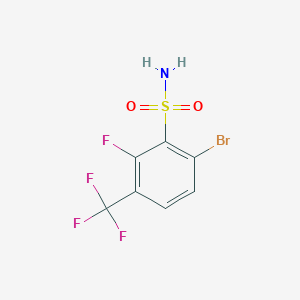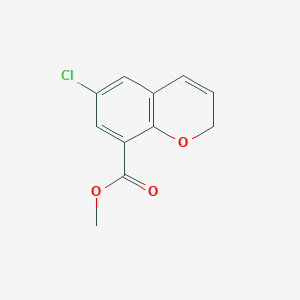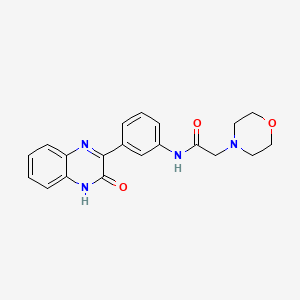![molecular formula C16H10ClF3N2O B2888892 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one CAS No. 312510-67-1](/img/structure/B2888892.png)
2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one (referred to as CM3Q) is a novel synthetic compound that has been studied extensively over the past few years. CM3Q has a variety of applications, ranging from its use as a synthetic intermediate in the production of drugs and other compounds, to its potential use as a therapeutic agent for a variety of diseases.
Scientific Research Applications
CM3Q has a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent and as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been studied for its potential use as an inhibitor of the enzyme choline acetyltransferase, which is involved in the production of acetylcholine, a neurotransmitter involved in learning and memory.
Mechanism of Action
The mechanism of action of CM3Q is not yet fully understood. However, studies have shown that it is able to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to bind to and inhibit the enzyme choline acetyltransferase, which is involved in the production of acetylcholine. It is thought that CM3Q may also be able to modulate the activity of other enzymes involved in neurotransmission, such as monoamine oxidase and catechol-O-methyltransferase, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM3Q are not yet fully understood. However, studies have shown that it is able to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to bind to and inhibit the enzyme choline acetyltransferase, which is involved in the production of acetylcholine. It is thought that CM3Q may also be able to modulate the activity of other enzymes involved in neurotransmission, such as monoamine oxidase and catechol-O-methyltransferase, although this has yet to be confirmed.
Advantages and Limitations for Lab Experiments
The advantages of using CM3Q in lab experiments include its low toxicity, its high solubility, and its ability to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to bind to and inhibit the enzyme choline acetyltransferase, which is involved in the production of acetylcholine. The main limitation of using CM3Q in lab experiments is its relatively low potency, which may limit its use in certain applications.
Future Directions
The potential future directions for CM3Q include further research into its mechanism of action, its potential use as a therapeutic agent for a variety of diseases, and its potential use as an inhibitor of other enzymes involved in neurotransmission, such as monoamine oxidase and catechol-O-methyltransferase. Additionally, further research into its biochemical and physiological effects, as well as its potential use as an anti-inflammatory agent, is warranted. Finally, it may be possible to develop new synthesis methods for CM3Q, which could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
CM3Q can be synthesized using a variety of methods, with the most common method being a two-step sequence. The first step involves the reaction of 2-chloro-3-trifluoromethylphenyl quinazolin-4-one with 3-chloro-2-methyl-1-phenylpropan-1-one in the presence of a base, such as sodium hydroxide or potassium carbonate, in an aqueous solution. The second step involves the reaction of the product of the first step with 3-bromo-2-methyl-1-phenylpropan-1-one in the presence of a base, such as sodium hydroxide or potassium carbonate, in an aqueous solution. The final product is CM3Q.
properties
IUPAC Name |
2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-9-14-21-13-7-2-1-6-12(13)15(23)22(14)11-5-3-4-10(8-11)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYDDUCFSUCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)

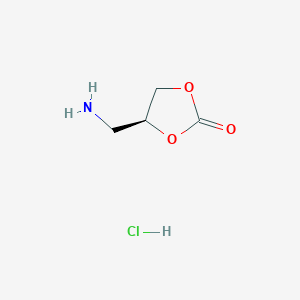
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)

![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)
